Product packaging for 4-Methoxy-2-nitropyridine(Cat. No.:)

4-Methoxy-2-nitropyridine

Cat. No.: B12971025
M. Wt: 154.12 g/mol
InChI Key: CKYYIROFNBIZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-2-nitropyridine (CAS 18614-54-5) is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . This compound is characterized as a nitropyridine derivative, a class of compounds frequently employed as versatile intermediates and building blocks in organic and medicinal chemistry research. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules. The compound has a calculated density of 1.300±0.06 g/cm³ and a melting point of 106 °C . Chemical & Physical Properties The following data is available for this compound: • CAS Registry Number : 18614-54-5 • Molecular Formula : C6H6N2O3 • Molecular Weight : 154.12 g/mol • Melting Point : 106 °C • Boiling Point : 261.3±20.0 °C (predicted) • Density : 1.300±0.06 g/cm³ (predicted) • Solubility : Slightly soluble at approximately 7.1 g/L at 25°C Research Applications Primary research use for this compound is as a key synthetic intermediate. Researchers utilize this compound in the synthesis of more complex chemical entities, particularly in the development of pharmaceutical candidates and other functional organic materials. The nitro group can be reduced to an amine, providing access to diamino pyridine derivatives, while the methoxy group can be displaced by nucleophiles, offering a route to diverse 4-substituted-2-nitropyridines . Handling and Safety This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary purposes. Safety data for this compound should be consulted prior to use, but general precautions for handling laboratory chemicals apply, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B12971025 4-Methoxy-2-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-methoxy-2-nitropyridine

InChI

InChI=1S/C6H6N2O3/c1-11-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3

InChI Key

CKYYIROFNBIZAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 2 Nitropyridine

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 4-position of the pyridine (B92270) ring is susceptible to cleavage and rearrangement reactions, influenced by the electronic nature of the heterocyclic system.

Cleavage and Hydrolysis Reactions of the Methoxy Moiety

The ether linkage of the methoxy group in 4-Methoxy-2-nitropyridine can be cleaved under specific conditions to yield the corresponding pyridone. While direct hydrolysis with water is generally slow, the reaction can be facilitated by acid or base catalysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen of the pyridine ring is protonated, which further enhances the electron-deficient nature of the ring. This makes the methoxy group more susceptible to nucleophilic attack by water. The reaction proceeds through a protonated intermediate, followed by the departure of methanol (B129727) to form 4-hydroxy-2-nitropyridine, which exists in equilibrium with its tautomeric form, 2-nitro-4-pyridone.

Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack of a hydroxide (B78521) ion can occur at the carbon atom of the methoxy group or at the C4 position of the pyridine ring. The latter is more likely due to the activation by the nitro group and the pyridine nitrogen. This leads to the formation of a Meisenheimer-like intermediate, which then expels the methoxide (B1231860) ion to form the corresponding pyridone.

A chemoselective demethylation method for various methoxypyridine derivatives has been developed using L-selectride. For instance, treatment of 4-methoxypyridine with L-selectride in refluxing THF affords 4-hydroxypyridine in good yield. This method demonstrates the possibility of selectively cleaving the methyl-oxygen bond under nucleophilic conditions.

Reagent/ConditionProductNotes
Strong Acid (e.g., HBr, HI)4-Hydroxy-2-nitropyridine / 2-Nitro-4-pyridoneProtonation of the pyridine nitrogen activates the ring for nucleophilic attack.
Strong Base (e.g., NaOH)4-Hydroxy-2-nitropyridine / 2-Nitro-4-pyridoneNucleophilic aromatic substitution mechanism.
L-selectride in THF4-Hydroxy-2-nitropyridineChemoselective demethylation.

Rearrangement Reactions (e.g., to N-Methylpyridones)

A notable reaction of 4-methoxypyridine derivatives is their rearrangement to N-methyl-4-pyridones upon treatment with alkylating agents like methyl iodide. This transformation is significantly influenced by the solvent and the presence of other substituents on the pyridine ring.

The reaction of 4-methoxypyridine with methyl iodide can lead to two products: the expected N-methylation product, 4-methoxy-1-methylpyridinium iodide, and the rearranged product, 1-methyl-4-pyridone. The formation of the latter is favored in the presence of a solvent, and particularly by electron-withdrawing groups on the pyridine ring epa.govnih.gov. The presence of the 2-nitro group in this compound would strongly favor this rearrangement.

The proposed mechanism involves the initial N-alkylation of the pyridine nitrogen by methyl iodide to form the 4-methoxy-1-methylpyridinium intermediate. Subsequently, the iodide ion can act as a nucleophile and attack the methyl group of the methoxy ether in an SN2 reaction. This demethylation step yields the final N-methyl-4-pyridone product epa.govnih.gov.

ReactantReagentSolventProduct(s)
4-MethoxypyridineMethyl IodideNone4-Methoxy-1-methylpyridinium iodide nih.gov
4-MethoxypyridineMethyl IodideToluene, Acetonitrile, Methanol, THFMixture of 4-Methoxy-1-methylpyridinium iodide and 1-Methyl-4-pyridone nih.gov
4-Methoxypyridine with electron-withdrawing groupMethyl IodideSolventFavors formation of 1-Methyl-4-pyridone epa.govnih.gov

Reactivity of the Nitro Group

The nitro group at the 2-position is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. It can be readily reduced or act as a leaving group in nucleophilic substitution reactions.

Reduction Reactions of the Nitro Functionality

The nitro group of this compound can be reduced to an amino group using various reducing agents. This transformation is a common and crucial step in the synthesis of many substituted pyridines.

Catalytic Hydrogenation: A widely used method for the reduction of nitro groups is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. For example, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been achieved using bimetallic copper/nickel nanoparticles as a catalyst rsc.org. A similar approach would be effective for the reduction of this compound.

Metal-Acid Systems: Another common method involves the use of a metal in an acidic medium. A classic example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Tin(II) chloride (SnCl2) is also an effective reagent for the reduction of aromatic nitro compounds and offers milder reaction conditions semanticscholar.org. For instance, 4-nitropyridine N-oxide can be reduced to 4-aminopyridine using a TiCl4/SnCl2 reagent system researchgate.net.

Reducing AgentProduct
H2, Pd/C2-Amino-4-methoxypyridine (B134910)
Sn, HCl2-Amino-4-methoxypyridine
SnCl22-Amino-4-methoxypyridine
Fe, HCl2-Amino-4-methoxypyridine

The Nitro Group as a Leaving Group in Substitution Processes

The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the C2 position susceptible to nucleophilic attack. In such reactions, the nitro group can be displaced as a nitrite (B80452) ion, acting as a leaving group. This is a type of nucleophilic aromatic substitution (SNAr).

The presence of the nitro group at the 2-position and the methoxy group at the 4-position both activate the pyridine ring for nucleophilic attack. Research has shown that in 3-methoxy-2-nitropyridine, the nitro group can be efficiently displaced by a fluoride ion epa.gov. This indicates that the nitro group is a viable leaving group in this system. Similarly, in other nitropyridines, the nitro group has been shown to be selectively substituted in the presence of other potential leaving groups like halogens, particularly with sulfur nucleophiles nih.gov. In some cases, a migration of the nitro group has been observed during reactions with amines, highlighting the complex reactivity patterns of nitropyridines clockss.org.

NucleophileProduct
Fluoride (F-)2-Fluoro-4-methoxypyridine epa.gov
Thiols (R-SH)4-Methoxy-2-(alkylthio)pyridine nih.gov
Amines (R-NH2)Potential for substitution or rearrangement clockss.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the 2-nitro group. This makes the ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

Since the C2 and C4 positions are already substituted, nucleophilic attack on the ring itself would be expected to occur at the C6 position. The intermediate formed by the addition of a nucleophile at this position would be stabilized by delocalization of the negative charge onto the electronegative nitrogen atom and the oxygen atoms of the nitro group.

This type of reaction is known as a nucleophilic aromatic substitution of hydrogen (SNAr-H) or, if a leaving group is present on the nucleophile, as a vicarious nucleophilic substitution (VNS). The VNS reaction has been demonstrated on electrophilic nitropyridines, where carbanions attack the ring, leading to C-H alkylation nih.gov. For this compound, a strong nucleophile could potentially attack the C6 position, leading to the formation of a new C-C or C-heteroatom bond.

The electron-deficient nature of the ring also deactivates it towards electrophilic aromatic substitution. Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation are generally very difficult to achieve on pyridine rings, and the presence of a strong deactivating nitro group makes them even less feasible.

Nucleophilic and Electrophilic Substitution Patterns

Nucleophilic Substitution:

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, is inherently electron-deficient and thus activated towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on pyridines occurs preferentially at the 2- and 4-positions (analogous to ortho and para positions in a benzene ring). stackexchange.comechemi.com This is because the attack of a nucleophile at these positions allows for the formation of a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing contributor. stackexchange.comechemi.com

In this compound, the 2-position is occupied by a nitro group, which is a potent activating group for nucleophilic substitution and can also act as a leaving group. The 4-position is occupied by a methoxy group. While methoxy groups can sometimes be displaced, the nitro group at the 2-position makes the ring exceptionally electron-poor, enhancing the possibility of substitution at other positions as well.

Recent studies have shown that even non-activated nitro groups can be substituted by strong nucleophiles like thiols. For instance, in related 3-nitropyridine systems, the 3-NO2 group has been shown to be more susceptible to substitution by sulfur nucleophiles than a halogen in the 5-position. nih.gov Amination of methoxypyridines, which typically requires the presence of an electron-withdrawing group, has been achieved at the C2 or C4 position. ntu.edu.sg

Electrophilic Substitution:

The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq This deactivation is further intensified in this compound by the potent electron-withdrawing nitro group. Additionally, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

However, electrophilic substitution can occur under harsh conditions, or if the ring is sufficiently activated by strong electron-donating groups. rsc.org In the case of this compound, the methoxy group at the 4-position is an electron-donating group, but its activating effect is largely overcome by the deactivating influences of the ring nitrogen and the nitro group. Therefore, electrophilic substitution on the this compound ring is generally difficult to achieve.

Ring Opening and Rearrangement Mechanisms

Electron-deficient heterocyclic systems, such as nitropyridines, can undergo ring-opening reactions upon treatment with strong nucleophiles. A well-documented mechanism for this type of transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway provides an alternative to the standard SNAr mechanism for nucleophilic substitution.

The ANRORC mechanism is particularly relevant for heterocyclic compounds and has been extensively studied in reactions involving substituted pyrimidines and metal amide nucleophiles. wikipedia.org While specific studies on the ANRORC mechanism for this compound are not prevalent, the general principles can be applied. The process would involve the initial addition of a strong nucleophile to the electron-deficient pyridine ring, followed by the opening of the ring to form an open-chain intermediate. Subsequent ring closure, often with the expulsion of a leaving group, leads to a new heterocyclic system. acs.org

For example, the hydrolysis of 2-chloro-3,5-dinitropyridine to the corresponding 2-pyridone proceeds through an ANRORC mechanism involving an open-chain intermediate. rsc.org Isotope labeling experiments are a key tool in providing evidence for the ANRORC mechanism, as they can demonstrate the exchange of ring atoms with atoms from the nucleophile or solvent. wikipedia.org

Formation and Study of Meisenheimer Complexes

Meisenheimer complexes are important intermediates in nucleophilic aromatic substitution reactions. mdpi.com They are formed by the addition of an electron-rich species (nucleophile) to an electron-poor aromatic compound. mdpi.com These adducts are typically characterized as stable, colored solids. mdpi.com The electron-deficient nature of this compound makes it a prime candidate for the formation of Meisenheimer complexes.

The formation of a Meisenheimer complex involves the attack of a nucleophile at a carbon atom of the aromatic ring, leading to a negatively charged σ-complex where the aromaticity is temporarily broken. wikipedia.org The stability of these complexes is enhanced by the presence of strong electron-withdrawing groups, such as nitro groups, which can delocalize the negative charge. mdpi.com

The study of Meisenheimer complexes often involves spectroscopic techniques such as NMR and UV-Vis spectroscopy. mdpi.comrsc.org These methods allow for the characterization of the structure and the investigation of the kinetics and thermodynamics of their formation. rsc.org For instance, the reaction of 4-methoxy-5,7-dinitrobenzofurazan with potassium methoxide forms a stable Meisenheimer complex whose crystal structure has been determined. rsc.org

In the context of this compound, the addition of a nucleophile, such as an alkoxide or an amine, to the ring would lead to the formation of a Meisenheimer-type adduct. nih.gov The stability of this adduct would depend on the nature of the nucleophile and the reaction conditions. The formation of these complexes is a key step in understanding the mechanism of nucleophilic substitution reactions on this scaffold. nih.gov

Coupling and Cross-Coupling Reactions

Transition-Metal Catalyzed Transformations of Nitropyridine Scaffolds

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com Nitropyridine scaffolds, including this compound, can be functionalized using a variety of transition-metal-catalyzed cross-coupling reactions.

The pyridine nitrogen can act as a directing group in these reactions, facilitating C-H activation and subsequent functionalization. rsc.orgrsc.org Catalysts based on palladium, rhodium, iridium, ruthenium, cobalt, and copper have been employed for the transformation of aminopyridine derivatives. rsc.orgrsc.org

While the nitro group itself can be a challenging functionality in some catalytic cycles, it can also be exploited. For example, reductive cross-coupling reactions of nitroarenes with aryl boronic acids have been developed to form diarylamines, using copper catalysts. nih.gov This reaction proceeds through a nitrosoarene intermediate. nih.gov

Common cross-coupling reactions that can be applied to functionalized pyridine scaffolds include:

Suzuki Coupling: The reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. mdpi.com

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com

Heck Coupling: The reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi.com

These reactions typically require a halide or pseudohalide on the pyridine ring. Therefore, a derivative of this compound, such as a halogenated analog, would likely be used as the substrate in these transformations.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of complex organic molecules. researchgate.netresearchgate.net

Carbon-Carbon Bond Formation:

Beyond the transition-metal-catalyzed methods mentioned above, other strategies can be employed for C-C bond formation on nitropyridine systems. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatics. nih.gov This reaction involves the addition of a carbanion stabilized by a leaving group to the aromatic ring, followed by base-induced elimination. nih.govacs.org This method has been successfully applied to the alkylation of nitropyridines. nih.govacs.org

The reaction proceeds via the formation of a Meisenheimer-type adduct. nih.gov The success of the subsequent elimination step can be influenced by steric factors. acs.org

Carbon-Heteroatom Bond Formation:

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is crucial in medicinal chemistry. nih.gov As discussed in the nucleophilic substitution section, the electron-deficient nature of this compound makes it susceptible to direct C-N and C-O bond formation via SNAr reactions with amine and alcohol nucleophiles, respectively.

Derivatization and Structural Modification of 4 Methoxy 2 Nitropyridine

Synthesis of Substituted 4-Methoxy-2-nitropyridine Analogs

The functionalization of the this compound ring can be achieved through several synthetic strategies, primarily involving nucleophilic aromatic substitution and direct C-H functionalization. These methods enable the precise introduction of a variety of substituents at different positions on the pyridine (B92270) core.

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the nitro group. This electronic profile makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

Halogen Substituents: The introduction of halogens can be accomplished via nucleophilic aromatic substitution (SNAr) on precursors where a suitable leaving group is present. More directly, the activation provided by the pyridine nitrogen and the nitro group facilitates the substitution of other groups. For instance, studies on related 2-nitropyridine (B88261) systems have shown that the nitro group itself can act as a leaving group in SNAr reactions under certain conditions, although this is less common than displacement of a halide. mdpi.com A more common strategy involves the use of a precursor like 2-chloro-4-methoxypyridine, followed by nitration. Alternatively, the functionalization of related 2-nitropyridines with nucleophiles like [F-18]fluoride has been demonstrated to be efficient, indicating that the 2-position is highly activated towards nucleophilic attack. epa.gov

Alkyl and Aryl Substituents: The introduction of alkyl groups can be achieved through methods such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction involves the addition of a carbanion stabilized by a leaving group (e.g., a sulfonyl group) to the electron-deficient pyridine ring, followed by base-induced β-elimination. acs.orgnih.gov This allows for direct C-H alkylation at positions activated by the nitro group, such as the C-3 or C-5 positions. Aryl groups can be introduced using transition-metal-catalyzed cross-coupling reactions on a halogenated precursor of this compound.

A summary of representative substitution reactions on nitropyridine cores is presented below.

Reaction TypeReagent/CatalystPosition of SubstitutionSubstituent IntroducedRef.
Nucleophilic Aromatic Substitution[F-18]FluorideC-2 (on 3-methoxy-2-nitropyridine)Fluoro epa.gov
Vicarious Nucleophilic SubstitutionSulfonyl-stabilized carbanionsC-3 / C-5Alkyl acs.orgnih.gov
Nucleophilic Aromatic SubstitutionN-methyl-4-methoxyanilineC-2 (on 2,6-dichloro-3-nitropyridine)Anilino nih.gov

The regioselectivity of substitution on the this compound ring is governed by the interplay of the electronic effects of the existing substituents. The C-2 and C-6 positions are highly activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen and the C-2 nitro group.

Research on the synthesis of diarylamine derivatives has provided insight into the functionalization of related nitropyridine systems. For example, in the reaction of 2,6-dichloro-3-nitropyridine, nucleophilic attack by an aniline (B41778) derivative occurs selectively at the C-2 position, which is ortho to the electron-withdrawing nitro group. nih.gov The remaining chlorine atom at the C-6 position can then be subsequently displaced by other nucleophiles, such as sodium methoxide (B1231860) or methylamine, to introduce further diversity. This sequential substitution strategy allows for the synthesis of polysubstituted pyridine derivatives. nih.gov

The table below illustrates the sequential functionalization of a related dichloronitropyridine scaffold.

Starting MaterialReagent 1IntermediateReagent 2Final ProductRef.
2,6-dichloro-3-nitropyridineN-methyl-4-methoxyaniline6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amineSodium Methoxide6-methoxy-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine nih.gov
2,6-dichloro-3-nitropyridineN-methyl-4-methoxyaniline6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amineMethylamineN6-methyl-N2-(4-methoxyphenyl)-N2-methyl-3-nitropyridine-2,6-diamine nih.gov

Pyridine N-Oxide Derivatives and their Transformations

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the ring, influencing its reactivity. The N-oxide group is strongly electron-donating through resonance but electron-withdrawing through induction. This modification activates the C-2 and C-4 positions for both nucleophilic and electrophilic attack.

The synthesis of this compound N-oxide can be achieved by the direct oxidation of this compound, typically using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA). Alternatively, a one-step process starting from a substituted pyridine can achieve both N-oxidation and nitration simultaneously. google.com

Once formed, the N-oxide derivatives of nitropyridines can undergo various transformations. A key reaction is the reduction of the nitro group. The reduction of 4-nitropyridine-N-oxide with reagents like iron in acetic acid or with mineral acids can yield 4-aminopyridine. mdpi.org This demonstrates that the N-oxide functionality is compatible with the conditions required for nitro group reduction, providing a pathway to aminopyridine N-oxides, which are themselves valuable synthetic intermediates. The N-oxide group can also be removed (deoxygenation) using reagents like PCl₃ or H₂/Pd, which would convert the N-oxide back to the corresponding pyridine.

Heterocyclic Ring Annulation and Fusion Strategies

A crucial synthetic application of this compound is its use as a precursor for the construction of fused heterocyclic systems. This is typically achieved by first reducing the nitro group to an amine, followed by a cyclization reaction to build a new ring onto the pyridine scaffold.

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles with significant biological activities. tci-thaijo.org The synthesis of these compounds generally involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent.

The key intermediate for this transformation, 2-amino-4-methoxypyridine (B134910), can be readily prepared by the chemical reduction of this compound. The reduction of a nitro group on a pyridine ring is a well-established transformation, often accomplished using reducing agents such as stannous chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation. mdpi.orggoogle.com

Once 2-amino-4-methoxypyridine is obtained, it can undergo condensation with α-haloketones in a reaction known as the Tschitschibabin pyridine synthesis. This process involves initial N-alkylation of the endocyclic pyridine nitrogen by the α-haloketone, followed by intramolecular cyclization involving the exocyclic amino group to form the imidazole (B134444) ring. scielo.brresearchgate.net Numerous protocols exist for this transformation, including catalyst-free methods and those employing catalysts like copper iodide or ruthenium complexes. scielo.broup.comorganic-chemistry.org

The general scheme for this two-step synthesis is outlined below:

Reduction: this compound → 2-amino-4-methoxypyridine

Annulation: 2-amino-4-methoxypyridine + α-haloketone → 7-methoxy-imidazo[1,2-a]pyridine derivative

The strategies used for synthesizing imidazopyridines can be extended to construct other complex, polyfunctionalized fused systems. The 2-amino-4-methoxypyridine intermediate is a versatile building block. By choosing different reaction partners for the cyclization step, a variety of fused five- or six-membered rings can be constructed. For example, reaction with vicinal-diols catalyzed by ruthenium complexes can also lead to imidazo[1,2-a]pyridine (B132010) structures. oup.com Reaction with β-ketoesters or dicarbonyl compounds can lead to the formation of other fused heterocyclic systems. The functional group tolerance of these cyclization reactions allows for the incorporation of additional substituents, leading to complex polyfunctionalized molecules with diverse structural features. organic-chemistry.org

Design and Synthesis of Advanced Scaffolds Utilizing this compound as a Building Block

The heterocyclic compound this compound serves as a versatile precursor in the synthesis of more complex molecular architectures. Its reactivity is primarily dictated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic substitution, and the presence of the methoxy (B1213986) group, which can be a site for O-demethylation. These characteristics allow for its strategic derivatization into advanced scaffolds such as pyridinones and Schiff base ligands, which are of significant interest in medicinal chemistry and materials science.

Pyridinone Derivatives

Pyridin-2(1H)-one, often referred to as 2-pyridone, and its derivatives are an important class of heterocyclic compounds. The transformation of this compound into a 4-methoxy-pyridin-2-one scaffold is not extensively documented as a direct conversion in peer-reviewed literature. However, two primary synthetic strategies can be proposed based on established reactivity patterns of substituted pyridines: nucleophilic aromatic substitution of the nitro group or O-demethylation followed by tautomerization.

One potential pathway involves a nucleophilic aromatic substitution (SNAr) reaction. The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly reduces the electron density of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the ortho and para positions (C2 and C4). libretexts.orgck12.org In this context, the C2 position, occupied by the nitro group, is activated towards substitution. A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻) under heating, could displace the 2-nitro group to yield 4-methoxy-pyridin-2(1H)-one. The mechanism involves the initial attack of the nucleophile to form a high-energy anionic intermediate (a Meisenheimer complex), followed by the departure of the nitrite (B80452) ion (NO₂⁻) as the leaving group to restore aromaticity. libretexts.orgstackexchange.com The stability of the intermediate is crucial for the reaction to proceed. stackexchange.com

A second plausible, though less direct, route to a pyridinone structure involves the demethylation of the methoxy group. Various reagents are known to cleave aryl methyl ethers. researchgate.netchem-station.com Strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong Brønsted acids such as 47% hydrobromic acid (HBr), are commonly employed for O-demethylation. chem-station.com Treatment of this compound with such reagents would be expected to yield 4-hydroxy-2-nitropyridine. This product exists in a tautomeric equilibrium with its keto form, 2-nitro-pyridin-4(1H)-one. While this provides a pyridin-4-one scaffold rather than a pyridin-2-one, it demonstrates a viable pathway for converting the methoxy group to a carbonyl function within the pyridine ring.

Table 1: Plausible Synthetic Routes to Pyridinone Scaffolds from this compound
PathwayDescriptionKey ReagentsExpected Product
Nucleophilic Aromatic Substitution (SNAr)Displacement of the 2-nitro group by a hydroxide nucleophile.NaOH, H₂O, Heat4-methoxy-pyridin-2(1H)-one
O-DemethylationCleavage of the methyl-oxygen bond to form a hydroxyl group.BBr₃ or HBr4-hydroxy-2-nitropyridine (tautomerizes to 2-nitro-pyridin-4(1H)-one)

Schiff Base Ligands and Metal Complexes

A more extensively utilized application of this compound as a building block is in the synthesis of Schiff base ligands and their subsequent metal complexes. This process involves a two-step sequence: reduction of the nitro group to a primary amine, followed by condensation with a carbonyl compound.

Synthesis of 4-methoxy-2-aminopyridine

The initial and crucial step is the selective reduction of the 2-nitro group to a 2-amino group, converting this compound into 4-methoxy-2-aminopyridine. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reductant. google.com Alternative methods may employ reducing agents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid. The resulting 4-methoxy-2-aminopyridine is a key intermediate, possessing a nucleophilic amino group ready for derivatization.

Synthesis of Schiff Base Ligands

Schiff bases, characterized by an azomethine or imine group (–C=N–), are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. The intermediate, 4-methoxy-2-aminopyridine, can be reacted with a wide variety of carbonyl compounds, often substituted benzaldehydes or salicylaldehydes, to generate a diverse library of Schiff base ligands.

The general procedure involves refluxing equimolar amounts of 4-methoxy-2-aminopyridine and the chosen aldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction is often catalyzed by a few drops of a weak acid like glacial acetic acid. The formation of the imine bond proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff base ligand can then be isolated by cooling the reaction mixture and collecting the precipitated solid.

Synthesis and Characterization of Metal Complexes

Schiff base ligands derived from aminopyridines are excellent chelating agents for a variety of transition metal ions due to the presence of multiple donor atoms (typically nitrogen from the imine and pyridine ring, and potentially oxygen if derived from salicylaldehyde).

The synthesis of metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent, often methanol or ethanol. The ligand is typically dissolved in the solvent, and a solution of the metal salt is added, usually in a 2:1 ligand-to-metal molar ratio. The mixture is then refluxed for several hours, during which the metal complex precipitates. The solid product is filtered, washed, and dried.

The coordination of the metal to the ligand can be confirmed using various spectroscopic techniques. In infrared (IR) spectroscopy, the formation of a coordinate bond is indicated by a shift in the C=N (azomethine) stretching frequency and the appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations. ¹H NMR spectroscopy can also confirm complexation, as the chemical shifts of protons near the coordination sites are typically altered upon binding to a paramagnetic or diamagnetic metal center.

Table 2: Typical Spectroscopic Data for Schiff Base Ligands and Metal Complexes Derived from Aminopyridines
TechniqueCharacteristic Feature (Free Ligand)Characteristic Feature (Metal Complex)
IR Spectroscopy (cm⁻¹)ν(C=N) stretch typically around 1600-1630 cm⁻¹Shift of ν(C=N) to lower or higher frequency; Appearance of new ν(M-N) and ν(M-O) bands (typically < 600 cm⁻¹)
¹H NMR Spectroscopy (ppm)Sharp signal for azomethine proton (-CH=N-) typically around 8.0-9.0 ppmShift or broadening of azomethine and aromatic proton signals upon coordination
UV-Vis SpectroscopyIntense bands for π→π* and n→π* transitionsAppearance of new bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT)

Computational and Theoretical Studies on 4 Methoxy 2 Nitropyridine and Analogs

Quantum Chemical Investigations (DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methoxy-2-nitropyridine at the atomic level. DFT and ab initio methods like MP2 (a post-Hartree-Fock method) are frequently employed to study related substituted pyridine (B92270) molecules, providing a reliable framework for predicting the behavior of the title compound. researchgate.net

The first step in computational analysis is typically geometry optimization, which seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For substituted pyridines, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to compute optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

For analogs like 2-amino-3-nitropyridine, studies have shown that the pyridine ring maintains a largely planar structure. researchgate.net The introduction of substituents like the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups on the pyridine ring of this compound is expected to cause minor distortions in the ring's planarity due to steric and electronic effects. nih.gov Specifically, the C-NO₂ bond and the orientation of the methoxy group are critical conformational features. The nitro group tends to align with the plane of the pyridine ring to maximize conjugation, though steric hindrance can cause a slight torsional angle. nih.gov Similarly, the methoxy group's methyl moiety can rotate, but a planar conformation relative to the ring is often the most stable.

Table 1: Predicted Geometrical Parameters for a this compound Analog (2-amino-3-nitropyridine) using DFT and MP2 Methods. Data sourced from studies on a structurally related compound to illustrate typical bond lengths and angles.

ParameterBond/AngleB3LYP/6-311++G(d,p)MP2/6-311++G(d,p)
Bond Length (Å)C2-N(nitro)1.4451.441
N(nitro)-O1.2291.253
C4-O(methoxy)Not availableNot available
C-C (ring avg.)1.3871.389
C-N (ring avg.)1.3651.367
Bond Angle (°)C3-C2-N(nitro)117.8117.9
O-N-O (nitro)124.6124.1
C3-C4-O(methoxy)Not availableNot available
Note: Data for C4-O(methoxy) is not available for this analog. The table serves as an illustrative example of typical computational results for a substituted nitropyridine. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

For nitropyridine derivatives, the HOMO is typically distributed over the pyridine ring and the electron-donating groups, while the LUMO is localized on the electron-withdrawing nitro group and the pyridine ring. redalyc.org In this compound, the electron-donating methoxy group at the 4-position would raise the energy of the HOMO, while the electron-withdrawing nitro group at the 2-position would lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, indicating significant potential for intramolecular charge transfer (ICT) from the methoxy group towards the nitro group. nih.gov

Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure by examining charge distribution and interactions between orbitals. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. nih.gov In substituted pyridines, significant stabilization energies are often found for π→π interactions within the ring and from lone pair orbitals on the oxygen atoms of the nitro and methoxy groups to the antibonding orbitals of the ring, confirming intramolecular charge transfer. redalyc.org

Table 2: Representative FMO and NBO Data for Substituted Nitropyridine Analogs. This table presents typical values obtained from computational studies on related molecules.

PropertyAnalog CompoundMethodValue
HOMO Energy2-amino-6-methoxy-3-nitropyridineDFT/B3LYP-6.45 eV
LUMO Energy2-amino-6-methoxy-3-nitropyridineDFT/B3LYP-2.78 eV
HOMO-LUMO Gap2-amino-6-methoxy-3-nitropyridineDFT/B3LYP3.67 eV
NBO Charge on Nitro N2-amino-3-nitropyridineDFT/B3LYP+0.45 e
NBO Charge on Methoxy OGeneral MethoxyarenesDFT/B3LYP~ -0.55 e
Sources: redalyc.org and general computational chemistry literature.

Computational methods are highly effective at predicting various spectroscopic properties.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT, and the results are often scaled to correct for anharmonicity and other systematic errors. redalyc.org For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), C-O stretching of the methoxy group, and various pyridine ring stretching and bending modes. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are valuable for confirming molecular structures and assigning experimental spectra. For this compound, the protons and carbons on the pyridine ring would show shifts influenced by the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the methoxy group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. scielo.org.za The calculations provide information on the wavelength of maximum absorption (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). For molecules with strong donor-acceptor character like this compound, the lowest energy transition is typically a HOMO→LUMO transition, corresponding to an intramolecular charge transfer. redalyc.org This is expected to result in a strong absorption band in the UV-visible region. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound Based on Analogs.

SpectrumFeaturePredicted Range/ValueNotes
Vibrational (IR)NO₂ Asymmetric Stretch1540-1580 cm⁻¹Strong intensity
NO₂ Symmetric Stretch1340-1370 cm⁻¹Strong intensity
C-O-C Stretch1250-1280 cm⁻¹Characteristic of aryl ethers
NMR (¹³C)C2 (attached to NO₂)~150-155 ppmDownfield shift due to NO₂
C4 (attached to OCH₃)~160-165 ppmDownfield shift due to OCH₃
UV-Vis (TD-DFT)λ_max (ICT band)300-350 nmStrong absorption due to HOMO→LUMO transition
Values are estimates based on data from various nitropyridine and methoxypyridine derivatives. researchgate.netredalyc.orgresearchgate.netsci-hub.se

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling techniques can explore the dynamic behavior and reactivity of this compound.

The electronic structure calculated via DFT provides a direct link to the molecule's reactivity. The distribution of FMOs and the molecular electrostatic potential (MEP) map are particularly insightful. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For this compound, the nitro group creates a significant electron-deficient region on the pyridine ring, particularly at the positions ortho and para to it (positions 3 and 5). dtic.milmdpi.com This makes the ring susceptible to nucleophilic aromatic substitution (S_NAr). The methoxy group, being an electron-donating group, activates the ring towards electrophilic attack but its effect is counteracted by the powerful deactivating nitro group. The nitrogen atom of the pyridine ring itself is a site of basicity, although this is significantly reduced by the electron-withdrawing nitro group. dtic.mil Computational studies on substituted pyridines have established clear relationships between substituent electronic properties (like Hammett constants) and calculated nucleophilicity, confirming these qualitative predictions. ias.ac.in

To understand the mechanism and kinetics of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are extensively used to locate and analyze the geometry and energy of transition states.

A key reaction for this compound is nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring. The nitro group is a powerful activating group for such reactions, and it can also act as the leaving group. Computational studies can model the entire reaction pathway, including the formation of the Meisenheimer-type intermediate and the final product. acs.org By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate. Such analyses have been performed for various pyridine substitution reactions, providing detailed mechanistic insights. researchgate.net For example, DFT models can probe the energetics of different pathways, such as the migratory insertion in metal-catalyzed reactions involving pyridine derivatives, to explain observed product selectivity. acs.org

Theoretical Approaches to Intermolecular Interactions

Intermolecular interactions are fundamental to understanding the solid-state structure, physical properties, and biological activity of molecules. Theoretical methods allow for a detailed analysis of the forces that govern how molecules interact with each other and their environment.

While a specific crystal structure for this compound is not extensively detailed in the literature, computational methods can predict the likely hydrogen bonding patterns in its crystalline form. The molecule contains several potential hydrogen bond acceptors: the nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, and the oxygen atom of the methoxy group. Although it lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are expected to play a significant role in its crystal packing.

Theoretical studies on analogous pyridine derivatives often employ methods like Density Functional Theory (DFT) to optimize crystal geometries and analyze interaction energies. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used to characterize intermolecular bonds by analyzing the electron density topology. rsc.org For instance, QTAIM analysis can confirm the presence of a bond path between a hydrogen atom and an acceptor atom, and the properties at the bond critical point (BCP) can reveal the strength and nature of the interaction. nih.gov

In related nitro-substituted aromatic compounds, the nitro group is a strong hydrogen bond acceptor. It is highly probable that in the crystalline state of this compound, C-H bonds from the pyridine ring and the methyl group of neighboring molecules would form a network of weak C-H···O hydrogen bonds with the nitro group oxygens. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.

Table 1: Typical Hydrogen Bond Parameters for Analogs of this compound

Interaction Type Donor (D) Acceptor (A) D-H···A Distance (Å) D-H···A Angle (°)
C-H···O Pyridine C-H Nitro O 2.2 - 2.6 120 - 170
C-H···O Methyl C-H Nitro O 2.3 - 2.7 110 - 160

Note: Data is illustrative and based on computational studies of various substituted pyridine and nitroaromatic compounds.

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are widely used to study these effects. kashanu.ac.ir In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For this compound, a polar molecule, changing the solvent polarity is expected to influence its electronic structure, dipole moment, and spectroscopic properties. For example, theoretical studies on similar molecules have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tends to decrease in more polar solvents. researchgate.net This is often accompanied by a bathochromic (red) shift in the UV-Visible absorption spectrum, a phenomenon known as solvatochromism. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) calculations combined with the PCM can accurately predict these spectral shifts. nih.govscirp.org The methoxy group (-OCH₃) acts as an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group. This "push-pull" nature leads to an intramolecular charge transfer (ICT) character in its lowest electronic transition. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, leading to the observed red shift.

Table 2: Predicted Solvent Effects on Properties of a Push-Pull Nitropyridine Analog

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye) Calculated λmax (nm)
Gas Phase 1 4.5 320
Toluene 2.4 5.8 335
Dichloromethane 8.9 6.9 348

Note: The data represents typical trends for push-pull aromatic systems calculated using DFT and TD-DFT with a PCM and is illustrative for this compound.

Advanced Computational Methodologies for Material Science Applications

The unique electronic structure of this compound, featuring electron-donating and electron-withdrawing groups on a conjugated ring system, makes it and its derivatives interesting candidates for applications in material science, particularly in optics and chemical sensing.

Molecules with significant charge asymmetry and a large change in dipole moment between the ground and excited states often exhibit strong non-linear optical (NLO) properties. These materials are crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule can be quantified by its hyperpolarizability tensors (β for second-order, γ for third-order).

Computational chemistry, specifically DFT, provides a reliable method for calculating these properties. ias.ac.in For a molecule like this compound, the push-pull arrangement is a classic design for second-order NLO materials. The first hyperpolarizability (β) is a key parameter for these applications. Calculations on analogous push-pull pyridine derivatives have shown that they can possess large β values, often significantly greater than that of standard reference materials like urea. journaleras.com

Theoretical studies can be used to screen potential derivatives of this compound by adding different functional groups to enhance their NLO response. For instance, extending the conjugation or introducing stronger donor/acceptor groups can lead to a smaller HOMO-LUMO gap and, consequently, a larger hyperpolarizability. rsc.org

Table 3: Calculated NLO Properties of Representative Pyridine Derivatives

Compound Method Dipole Moment (μ) (Debye) Polarizability (α) (a.u.) First Hyperpolarizability (β) (a.u.)
2-Amino-5-nitropyridine DFT/B3LYP 6.5 85 1250
2-Methyl-4-nitroaniline DFT/B3LYP 7.2 92 1500

Note: Data is compiled from computational studies on known NLO-active organic molecules to provide context for the potential of this compound derivatives.

Pyridine derivatives are widely explored as chemosensors due to the ability of the pyridine nitrogen to act as a binding site for analytes like metal ions or protons. researchgate.netnih.gov The binding event can modulate the electronic properties of the molecule, leading to a detectable change in its optical properties, such as a shift in absorption or a change in fluorescence intensity. mdpi.com

Computational modeling is instrumental in the rational design of chemical sensors. For a sensor based on a this compound scaffold, DFT calculations can be used to:

Model the binding interaction: Determine the preferred binding site, geometry, and binding energy of the sensor-analyte complex.

Predict selectivity: Calculate and compare the binding energies for a range of different analytes to predict which one the sensor will bind most strongly.

Simulate the optical response: Use TD-DFT to calculate the absorption or emission spectra of both the free sensor and the sensor-analyte complex. A significant difference between these spectra indicates a strong potential for a sensing response. researchgate.net

For example, the binding of a metal cation to the pyridine nitrogen of a this compound derivative would likely perturb the intramolecular charge transfer within the molecule. This perturbation would alter the HOMO and LUMO energy levels, resulting in a predictable shift in the absorption or fluorescence spectrum, forming the basis of the sensing mechanism. nih.gov

Applications of 4 Methoxy 2 Nitropyridine and Its Derivatives in Advanced Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

4-Methoxy-2-nitropyridine and its derivatives are significant intermediates in the synthesis of pharmaceutical compounds, offering a scaffold for the development of novel therapeutic agents. The reactivity of the pyridine (B92270) ring, influenced by its substituents, enables the construction of diverse molecular architectures with potential biological activity.

Precursor for Bioactive Heterocyclic Systems

Nitropyridines are recognized as valuable precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. The nitro group in these compounds facilitates reactions with nucleophiles and can be transformed into other nitrogen-containing functionalities, which is a key strategy in the synthesis of fused heterocyclic systems.

While direct examples of bioactive heterocyclic systems synthesized from this compound are not extensively detailed in readily available literature, the broader class of nitropyridines is widely used. For instance, various nitropyridine derivatives are employed in the synthesis of potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), highlighting the potential of this class of compounds in developing targeted therapies. pipzine-chem.comnih.gov

Building Block for Drug Discovery and Development Initiatives

The utility of this compound as a building block is exemplified in the development of novel tubulin polymerization inhibitors. A study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which are derivatives of the broader class of methoxy-nitropyridines, demonstrated significant cytotoxic activity against several human tumor cell lines.

In this research, a key synthetic intermediate, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, was designed and synthesized. This compound, a derivative of the nitropyridine scaffold, exhibited potent cytotoxic activity with low micromolar GI50 values (1.55 to 2.20 μM) against a panel of human tumor cell lines. The study further developed a series of tertiary diarylamine derivatives based on this scaffold, leading to the discovery of compounds with significant anti-proliferative activity. These compounds were found to inhibit tubulin assembly, a mechanism crucial for cell division and a target for many anticancer drugs.

Table 1: Cytotoxic Activity of a Derivative Related to this compound

CompoundHuman Tumor Cell LinesGI50 (μM)
6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amineVarious1.55 - 2.20

This example underscores the importance of the substituted nitropyridine core in constructing molecules with potent biological activity, paving the way for the development of new anticancer agents.

Applications in Fragment-Based Drug Design and Biomolecular Mimetics

Currently, there is limited specific information available in the public domain detailing the direct application of this compound in fragment-based drug design (FBDD) or the development of biomolecular mimetics. FBDD involves the screening of small, low-molecular-weight compounds (fragments) that bind to a biological target, which are then grown or combined to create more potent leads. While the pyridine scaffold is a common motif in fragment libraries due to its favorable properties, specific examples involving this compound are not well-documented.

Similarly, the use of this compound in creating biomolecular mimetics, which are synthetic molecules that mimic the function of biological molecules, is not extensively reported. Further research in these areas could reveal new opportunities for this versatile chemical intermediate.

Utility in Agrochemical and Specialty Chemical Synthesis

The chemical properties of this compound also make it a valuable intermediate in the synthesis of agrochemicals. The pyridine ring is a common feature in many pesticides, and the specific substitutions on this compound can be leveraged to create new and effective crop protection agents.

Intermediate for Herbicides and Pesticides

Nitropyridine derivatives are known to serve as intermediates in the synthesis of herbicides and insecticides. The reactivity of the nitro group and the potential for nucleophilic substitution on the pyridine ring allow for the introduction of various functional groups that can impart pesticidal activity.

While specific commercial herbicides or pesticides directly synthesized from this compound are not prominently documented, the general utility of nitropyridines in this field is established. For example, certain nitropyridine-containing compounds have been investigated for their herbicidal activity. The synthesis of such compounds often involves the reaction of a substituted nitropyridine with other molecules to build the final agrochemical entity. The presence of the methoxy (B1213986) group in this compound could influence the solubility, stability, and biological activity of the resulting pesticide.

Development of Novel Agrochemical Entities

The unique chemical structure and reactivity of this compound present opportunities for the development of novel agrochemical entities. It can be used to synthesize new pesticides with potentially high efficiency and favorable environmental profiles. The pyridine core is a key "scaffold" in many modern agrochemicals, and by modifying the substituents on this ring, chemists can fine-tune the biological activity and spectrum of the resulting compounds. Research in this area is ongoing, with the aim of discovering new and improved solutions for crop protection.

Contributions to Material Science Research

The distinct electronic and structural characteristics of this compound render it a valuable precursor in the synthesis of novel materials with tailored properties. Its derivatives are increasingly being investigated for their potential to form the basis of advanced polymers, functional coatings, and materials for electronic applications.

Precursor for Advanced Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its derivatives serve as crucial monomers in the synthesis of specialty polymers. The reactivity of the pyridine ring, coupled with the influence of the methoxy and nitro substituents, allows for the creation of polymers with unique functionalities. For instance, derivatives of this compound can be functionalized to introduce polymerizable groups, enabling their incorporation into various polymer backbones.

Research in this area is focused on synthesizing polymers with enhanced thermal stability, specific electronic properties, and high performance for specialized applications. The nitro group can be chemically modified or reduced to an amino group, providing a route to a wide range of polymeric structures, including polyamides and polyimines. The methoxy group, on the other hand, can influence the solubility and processing characteristics of the resulting polymers.

Table 1: Potential Polymer Architectures from this compound Derivatives

Polymer TypeMonomer DerivativePotential Properties
PolyamidesDiamine derivatives of this compoundHigh thermal stability, mechanical strength
PolyiminesDiamine derivatives of this compoundConductive properties, chelation capabilities
PolyethersDihydroxy derivatives of this compoundFlexibility, improved solubility

Role in Functional Coating Development

The development of advanced functional coatings that offer more than just passive protection is a significant area of materials science. Derivatives of this compound are being explored for their potential to be incorporated into coatings that provide active functionalities such as corrosion resistance, anti-fouling properties, and smart responses to environmental stimuli.

The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro and methoxy groups can act as coordination sites for metal ions, making these compounds and their polymeric derivatives potential candidates for anti-corrosion coatings. By forming a protective layer on a metal surface, they can inhibit the corrosion process.

Furthermore, the electronic properties of these compounds can be exploited in the development of "smart" coatings. For example, coatings that change color or other properties in response to changes in pH, temperature, or the presence of specific analytes are being investigated. These responsive materials could have applications in sensing and as indicators of environmental conditions.

Exploration in Electronic Chemical Applications

The field of organic electronics is rapidly expanding, with a continuous search for new materials with optimized performance for devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The inherent electronic characteristics of the this compound scaffold make it an interesting candidate for the synthesis of materials for these applications.

Notably, pyridine-containing compounds are known to be good electron-transporting materials. The presence of the electron-withdrawing nitro group in this compound can further enhance this property. Derivatives of this compound are being investigated as building blocks for the synthesis of organic semiconductors. One area of interest is their potential use as precursors for the hole transport layer (HTL) in OLEDs, which require materials with specific energy levels to ensure efficient charge injection and transport. nih.gov

While direct applications of this compound in commercial electronic devices are still in the research and development phase, the foundational studies on its derivatives are promising. The ability to tune the electronic properties through chemical modification of the pyridine ring offers a pathway to novel organic electronic materials.

Application in Analytical Chemistry Methodologies

The precise and accurate detection and quantification of chemical compounds are crucial in various scientific and industrial domains. This compound, due to its well-defined chemical structure and properties, has potential applications in analytical chemistry, particularly in the analysis of nitro compounds.

Standards for Detection and Quantification of Nitro Compounds

In analytical chemistry, the use of well-characterized reference standards is essential for the validation of analytical methods and the accurate quantification of analytes. This compound can serve as a primary or secondary standard for the analysis of other nitroaromatic compounds. Its stability and purity can be well-controlled, making it a reliable reference material.

Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are commonly used for the analysis of nitro compounds. The use of this compound as a standard allows for the calibration of these instruments and the validation of methods for linearity, accuracy, and precision. europa.eu

Table 2: Analytical Techniques Where this compound Can Be Used as a Standard

Analytical TechniquePurpose of StandardKey Parameters for Validation
High-Performance Liquid Chromatography (HPLC)Calibration, Method ValidationRetention Time, Peak Area, Linearity
Gas Chromatography (GC)Calibration, Method ValidationRetention Time, Peak Area, Limit of Detection
Mass Spectrometry (MS)Mass Accuracy, Fragmentation PatternMass-to-Charge Ratio, Isotopic Distribution

Use in Environmental Monitoring Techniques

Nitroaromatic compounds are a class of environmental pollutants that can originate from industrial activities, agriculture, and the production of explosives. The monitoring of these compounds in environmental matrices such as soil and water is crucial for assessing environmental quality and human health risks.

While there is limited direct evidence of the widespread use of this compound in routine environmental monitoring, its properties make it a suitable candidate for use in the development and validation of new monitoring techniques. For instance, it could be used as a surrogate or internal standard in the analysis of environmental samples for other nitroaromatic pollutants. Its recovery through extraction and cleanup procedures can provide a measure of the efficiency of the analytical method for similar compounds.

Furthermore, in the context of passive sampling, a technique used for the time-weighted average monitoring of pollutants, compounds like this compound could potentially be used as performance reference compounds (PRCs) to account for the effects of environmental variables on the sampling rate.

Synthesis of Radiolabeled Compounds for Imaging and Tracing Studies

The application of this compound and its derivatives in the synthesis of radiolabeled compounds for imaging and tracing studies is a specialized area of research. These efforts focus on incorporating positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123, Technetium-99m) radionuclides into molecules designed to interact with specific biological targets. The resulting radiotracers are invaluable tools for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which allow for the visualization, characterization, and quantification of biochemical processes in living organisms.

The synthesis of these radiolabeled compounds is a meticulous process that requires careful selection of precursors and reaction conditions to achieve high radiochemical yield, purity, and specific activity within the short half-life of the radioisotopes. While the direct use of this compound as a precursor for widely used clinical radiotracers is not extensively documented in mainstream literature, its structural motifs are relevant to the development of novel imaging agents. The methoxypyridine core is present in various biologically active molecules, making it an attractive scaffold for the design of new radioligands.

Research in this field often involves multi-step synthetic pathways where a derivative of this compound is strategically modified to introduce a suitable leaving group or a reactive site for the radiolabeling step. For instance, the methoxy group can be demethylated to a hydroxy group, which can then be radiolabeled with Carbon-11 methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate to reintroduce the radiolabeled methoxy group. Alternatively, the nitro group can be reduced to an amine, which can then be functionalized further for radiolabeling.

A significant challenge in the development of pyridine-based radiotracers is achieving nucleophilic substitution on the electron-rich pyridine ring. The presence of the nitro group in this compound activates the ring for such reactions, potentially facilitating the introduction of radiohalogens like Fluorine-18.

While specific examples detailing the synthesis of radiolabeled compounds directly from this compound are not prominently featured in published studies, the principles of radiochemistry suggest its potential as a versatile starting material. The data table below conceptualizes potential radiolabeling strategies that could be explored with derivatives of this compound, based on established radiolabeling methodologies for similar structures.

Radiolabeled Compound (Conceptual)Precursor DerivativeRadioisotopeLabeling AgentPotential Imaging Target
[¹¹C]4-Methoxy-2-aminopyridine4-Hydroxy-2-aminopyridine¹¹C[¹¹C]CH₃I or [¹¹C]CH₃OTfNeurotransmitter receptors
4-Methoxy-2-[¹⁸F]fluoropyridine4-Methoxy-2-(trimethylammonium)pyridine triflate¹⁸F[¹⁸F]FluorideEnzyme systems
2-Amino-4-[¹¹C]methoxypyridineN-Boc-4-hydroxy-2-aminopyridine¹¹C[¹¹C]CH₃IKinase activity
5-Bromo-4-[¹¹C]methoxypyridine5-Bromo-4-hydroxypyridine¹¹C[¹¹C]CH₃OTfIon channels
This compound-¹⁵O₂4-Methoxypyridine¹⁵O[¹⁵O]O₂Hypoxia imaging

Future Research Directions for 4 Methoxy 2 Nitropyridine

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral pyridine (B92270) derivatives is a significant challenge in organic chemistry, primarily due to the inherent properties of the pyridine ring, such as its Lewis basicity and coordinating ability, which can often lead to catalyst deactivation. chim.it For 4-methoxy-2-nitropyridine, the development of novel asymmetric synthetic methodologies is crucial for accessing enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.

Future research in this area will likely focus on several key strategies:

Catalytic Asymmetric Addition: Exploring catalytic asymmetric additions to the unsaturated double bonds of this compound derivatives will be a key focus. This could involve the use of chiral catalysts to control the stereochemistry of reactions such as Michael additions or cycloadditions, providing access to complex chiral architectures. chim.it

Asymmetric Reduction: The development of methods for the catalytic asymmetric reduction of prochiral ketones or imines derived from this compound offers a direct route to chiral alcohols and amines. chim.it

Catalytic Asymmetric Cross-Coupling: Asymmetric cross-coupling reactions, catalyzed by transition metals, present a powerful tool for the construction of C-C and C-heteroatom bonds with high enantioselectivity. chim.it Research into the application of these methods to this compound derivatives could yield novel chiral biaryl compounds and other valuable structures.

Asymmetric C-H Functionalization: The direct, enantioselective functionalization of C-H bonds is a rapidly advancing field. Applying these strategies to the pyridine ring of this compound or its derivatives would provide a highly efficient and atom-economical approach to chiral molecules. chim.it

Recent breakthroughs in the synthesis of chiral pyridines, such as the visible-light-induced, photocatalyst-free enantioselective hydroalkylation of alkenyl pyridines, highlight the potential for innovative approaches that could be adapted for this compound. chim.it

Asymmetric Synthesis StrategyPotential Application to this compoundDesired Chiral Products
Catalytic Asymmetric AdditionEnantioselective Michael additions to activated derivatives.Chiral substituted pyridines with new stereocenters.
Catalytic Asymmetric ReductionStereoselective reduction of ketone or imine derivatives.Enantiopure secondary alcohols or primary amines.
Catalytic Asymmetric Cross-CouplingChiral ligand-controlled coupling with aryl or alkyl partners.Axially chiral biaryl compounds or pyridines with chiral side chains.
Catalytic Asymmetric C-H FunctionalizationDirect enantioselective introduction of functional groups.Chiral pyridine derivatives with high atom economy.

Exploration of Under-investigated Reactivity Pathways

The reactivity of this compound is largely dictated by the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be reduced to an amino group, providing a gateway to a variety of other functionalities. However, there remain several under-investigated reactivity pathways that could lead to novel molecular scaffolds.

Future research should explore:

Photoinduced Reactions: Visible-light-mediated C-H functionalization of pyridines has emerged as a powerful synthetic tool. researchgate.net Investigating the photochemical reactivity of this compound, particularly in the context of radical-mediated reactions, could unveil new pathways for functionalization. The use of N-functionalized pyridinium salts derived from this compound could enhance reactivity and selectivity under mild, acid-free conditions. researchgate.net

Rearrangement Reactions: Exploring conditions that could induce novel rearrangements of the this compound scaffold is a promising area. For instance, aza-semipinacol-type rearrangements have been observed in related dihydropyridinone systems, leading to the formation of novel indenopyridin-2-ones with quaternary chiral centers. nih.gov

Sigmatropic Shifts: The transfer of the nitro group from the nitrogen of a pyridinium intermediate to a carbon on the ring via a chim.itsnnu.edu.cn-sigmatropic migration has been observed in the synthesis of 3-nitropyridines. chempanda.com Investigating the possibility of inducing similar rearrangements with this compound under different reaction conditions could lead to new isomers and substitution patterns.

Rational Design of Derivatives with Tunable Electronic and Steric Properties

The ability to fine-tune the electronic and steric properties of molecules is central to modern drug discovery and materials science. The this compound scaffold provides an excellent platform for the rational design of derivatives with tailored properties.

Future research efforts will be directed towards:

Modulating Electronic Properties: The electronic nature of the pyridine ring can be systematically altered by introducing various substituents. For example, the 4-substitution of the pyridine ring in pyridinophane ligands has been shown to regulate the electronic properties of the metal center in their corresponding iron complexes, thereby controlling their catalytic activity. nih.govnih.gov Similarly, introducing electron-donating or electron-withdrawing groups at other positions on the this compound ring can modulate its reactivity and photophysical properties. researchgate.net

Controlling Steric Hindrance: The introduction of bulky substituents can have a profound impact on the reactivity and selectivity of reactions, as well as the conformational preferences of the resulting molecules. acs.orgrsc.org For instance, steric hindrance can influence the regioselectivity of SNAr reactions on halopyridines. nih.gov Systematically varying the steric bulk of substituents on the this compound core will be crucial for developing selective transformations and designing molecules with specific three-dimensional shapes for biological recognition or materials applications.

Design StrategyProperty to be TunedPotential Application
Introduction of Electron-Donating GroupsIncreased electron density on the pyridine ring.Enhanced catalytic activity of metal complexes.
Introduction of Electron-Withdrawing GroupsDecreased electron density on the pyridine ring.Modified photophysical properties for OLEDs.
Introduction of Bulky SubstituentsIncreased steric hindrance around the reaction center.Improved regioselectivity in functionalization reactions.
Introduction of Flexible Side ChainsAltered conformational flexibility.Optimized binding to biological targets.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Future research will focus on:

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major products of a given set of reactants and reagents. mit.edunips.cc Applying these models to reactions involving this compound can help chemists to quickly identify promising reaction conditions and avoid unproductive experiments.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient retrosynthetic pathways for complex target molecules containing the this compound moiety. nih.gov This can lead to the discovery of more economical and sustainable synthetic routes.

Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts. technologynetworks.com This approach can be particularly valuable for complex, multi-component reactions involving this compound derivatives.

The integration of quantum mechanical calculations with machine learning can provide even more accurate predictions by capturing the subtle electronic effects that govern chemical reactivity. mdpi.com

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique properties of this compound and its derivatives make them promising candidates for a wide range of applications in emerging fields.

Future research will likely explore its use in:

Materials Science: Pyridine derivatives are in demand in materials science. nih.govmdpi.com this compound can serve as a precursor for the synthesis of special functional materials. For example, pyrene-pyridine integrated systems have been investigated as hole-transporting materials for organic light-emitting diodes (OLEDs). nih.govacs.org The tunable electronic properties of rationally designed derivatives of this compound could lead to the development of new materials with enhanced performance in organic electronics.

Medicinal Chemistry: Pyridine-based ring systems are a cornerstone of drug design. mdpi.comnih.gov Nitropyridines are convenient precursors for a wide range of biologically active heterocyclic systems with potential antitumor, antiviral, and anti-neurodegenerative activities. nih.govnih.gov The rational design of novel derivatives of this compound could lead to the discovery of new therapeutic agents. nih.gov

Catalysis: Pyridine-containing ligands are widely used in catalysis. nih.govmdpi.com The ability to tune the electronic and steric properties of this compound derivatives makes them attractive scaffolds for the development of new chiral ligands for asymmetric catalysis. researchgate.netrsc.org

FieldPotential Application of this compound DerivativesRationale
Materials Science Organic Light-Emitting Diodes (OLEDs)Tunable electronic properties for efficient charge transport.
Functional PolymersIncorporation of the pyridine moiety for specific properties.
Medicinal Chemistry Anticancer AgentsPrecursor for the synthesis of complex heterocyclic scaffolds.
Antiviral AgentsThe pyridine ring is a common motif in antiviral drugs.
Catalysis Asymmetric CatalysisScaffold for the synthesis of novel chiral ligands.
OrganocatalysisThe basic nitrogen atom can act as a catalytic site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.